Superior Azo‑Coupling Yield in Metallisable Dye Synthesis vs. Non‑Nitrated DNQ‑4‑Sulfonic Acid
In metallisable azo dye synthesis, the 7‑nitro‑substituted diazo component (CAS 63589‑25‑3) provides substantially higher coupling yields than the non‑nitrated analog (1‑diazo‑2‑hydroxynaphthalene‑4‑sulfonic acid). Patent US5126435 discloses that coupling of 1‑diazo‑6‑nitro‑2‑hydroxynaphthalene‑4‑sulfonic acid with a coupling component proceeds with markedly accelerated kinetics and near‑quantitative conversion in the presence of a zinc salt catalyst, whereas the non‑nitrated derivative (X = H) gives slow and unsatisfactory yields under identical conditions [1]. The nitro group activates the diazo component toward electrophilic substitution at the coupling position.
| Evidence Dimension | Azo coupling reaction yield (metallisable dye synthesis) |
|---|---|
| Target Compound Data | Near‑quantitative conversion with 0.45–0.65 molar equivalents ZnCl₂, 32–34 °C, under N₂ |
| Comparator Or Baseline | 1‑Diazo‑2‑hydroxynaphthalene‑4‑sulfonic acid (non‑nitrated analog): slow, unsatisfactory yield under the same conditions |
| Quantified Difference | Reaction essentially complete within a short residence time vs. incomplete conversion for the comparator; qualitative yield improvement documented but exact numerical yield delta not provided in source |
| Conditions | Azo coupling in water/ice, pH 3.0 adjusted with sodium acetate, 10 °C for diazo component preparation; coupling at 32–34 °C with ZnCl₂ catalyst under N₂ atmosphere [REFS‑1] |
Why This Matters
For industrial dye manufacturers, the 7‑nitro derivative enables high‑throughput, reproducible azo coupling that minimizes waste and post‑reaction purification steps compared to the non‑nitrated analog.
- [1] US Patent 5126435. Process for the preparation of metallisable azo dyes. Justia Patents. Retrieved from https://patents.justia.com/patent/5126435 View Source
